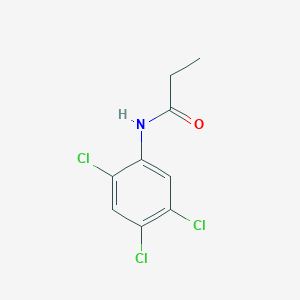
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide binds to the active site of BTK and inhibits its activity. BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide leads to the disruption of this pathway and the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to inhibit BTK activity in both cell-based assays and in vivo models. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in B-cell lymphoma cells. These effects are specific to B-cells and do not affect other cell types. 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has several advantages for laboratory experiments, including its high potency and specificity for BTK. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has some limitations for laboratory experiments, including its high cost and limited availability.
将来の方向性
There are several future directions for the development and use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide. One potential application is the use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in combination with other anti-cancer agents to enhance the killing of cancer cells. Another potential application is the use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cells. Further research is needed to fully understand the potential of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in these and other applications.
合成法
The synthesis of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide involves several steps, including the reaction of 4-acetylphenyl isothiocyanate with 4-fluorobenzylamine to form the intermediate 4-(4-acetylphenyl)-N-(4-fluorobenzyl)thiocarbamate. This intermediate is then reacted with piperazine to yield the final product, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide. The synthesis method has been optimized to produce high yields of pure 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide.
科学的研究の応用
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide inhibits BTK activity and induces apoptosis in B-cell lymphoma cell lines. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to synergize with other anti-cancer agents, such as venetoclax, to enhance the killing of cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in patients with CLL, MCL, and DLBCL.
特性
IUPAC Name |
4-(4-acetylphenyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-15(25)17-4-8-19(9-5-17)23-10-12-24(13-11-23)20(26)22-14-16-2-6-18(21)7-3-16/h2-9H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGSUAPOKLNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(4-fluorobenzyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)
![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)

